- Transition metal-mediated oxidations utilizing monomeric iodosyl- and iodylarene species, Tetrahedron, 2010, 66(31), 5745-5752

Cas no 941-98-0 (1-Acetylnaphthalene)

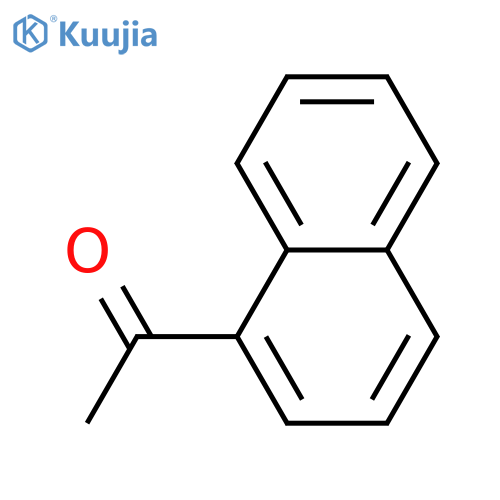

1-Acetylnaphthalene is een organische verbinding met de chemische formule C₁₂H₁₀O. Het behoort tot de klasse van aromatische ketonen en wordt veel gebruikt als tussenproduct in organische synthese, met name bij de productie van farmaceutische stoffen, geurstoffen en kleurstoffen. Dankzij zijn stabiele aromatische structuur en reactieve carbonylgroep is het een veelzijdig bouwsteenmolecuul voor chemische modificaties. De verbinding vertoont goede oplosbaarheid in organische oplosmiddelen zoals ethanol en dichloormethaan, wat het geschikt maakt voor diverse reactieomstandigheden. Bovendien biedt 1-Acetylnaphthalene een hoge zuiverheid en consistentie, wat essentieel is voor onderzoeks- en industriële toepassingen.

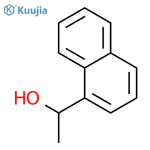

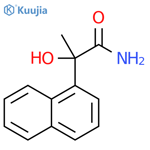

1-Acetylnaphthalene structure

Productnaam:1-Acetylnaphthalene

1-Acetylnaphthalene Chemische en fysische eigenschappen

Naam en identificatie

-

- 1'-Acetonaphthone

- 1-(1-naphthyl)ethanone

- 1-Acetonaphthalene

- 1-acetyl naphthalene

- Methyl 1-Naphthyl Ketone

- Alpha-Acetonaphthone

- 1-Acetonaphthone

- 1-naphthalen-1-ylethanone

- 1'-Acetylnaphthalene

- α-Acetonaphthone

- Acetonaphthone

- 1-Acetylnaphthalene

- 1-(naphthalen-1-yl)ethanone

- 1-(1-Naphthalenyl)ethanone

- Ethanone, 1-(1-naphthalenyl)-

- 1-Naphthyl methyl ketone

- 1-(naphthalen-1-yl)ethan-1-one

- alpha-Naphthyl methyl ketone

- alpha-Acetylnaphthalene

- acetylnaphthalene

- Methyl alpha-naphthyl ketone

- 1`-Acetonaphthone

- .alpha.-Acetonaphthone

- .alpha.-Acetylnaphthalene

- 1-naphthalen-1-yl-eth

- 1-(1-Naphthalenyl)ethanone (ACI)

- 1′-Acetonaphthone (6CI, 8CI)

- 1-(Naphthalen-4-yl)ethanone

- Methyl α-naphthyl ketone

- NSC 7659

- α-Acetylnaphthalene

- α-Naphthyl methyl ketone

-

- MDL: MFCD00004013

- Inchi: 1S/C12H10O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3

- InChI-sleutel: QQLIGMASAVJVON-UHFFFAOYSA-N

- LACHT: O=C(C)C1C2C(=CC=CC=2)C=CC=1

- BRN: 1100618

Berekende eigenschappen

- Exacte massa: 170.07300

- Monoisotopische massa: 170.073

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 1

- Zware atoomtelling: 13

- Aantal draaibare bindingen: 1

- Complexiteit: 197

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Oppervlakte lading: 0

- Aantal tautomers: 2

- XLogP3: 2.9

- Topologisch pooloppervlak: 17.1

Experimentele eigenschappen

- Kleur/vorm: Powder

- Dichtheid: 1.12 g/mL at 25 °C(lit.)

- Smeltpunt: 10.5 °C (lit.)

- Kookpunt: 298°C(lit.)

- Vlampunt: Fahrenheit: 235.4 ° f

Celsius: 113 ° c - Brekindex: n20/D 1.628(lit.)

- PH: 6.5-7.0 (H2O)

- Oplosbaarheid: 0.2g/l

- Waterverdelingscoëfficiënt: Insoluble

- PSA: 17.07000

- LogboekP: 3.04240

- Oplosbaarheid: Soluble in ethanol, ether, chloroform and acetone, insoluble in water.

1-Acetylnaphthalene Beveiligingsinformatie

-

Symbool:

- Prompt:warning

- Signaalwoord:Warning

- Gevaarverklaring: H302,H315,H319,H335

- Waarschuwingsverklaring: P261,P305+P351+P338

- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport

- WGK Duitsland:2

- Code gevarencategorie: 22-36/37/38

- Veiligheidsinstructies: S26-S36

- FLUKA MERK F CODES:3

- RTECS:AL2982800

-

Identificatie van gevaarlijk materiaal:

- Risicozinnen:R22; R36/37/38

- TSCA:Yes

- Opslagvoorwaarde:Sealed in dry,Room Temperature

1-Acetylnaphthalene Douanegegevens

- HS-CODE:2914399090

- Douanegegevens:

China Customs Code:

2914399090Overview:

2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acetone declared packaging

Summary:

2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

1-Acetylnaphthalene Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047084-100g |

1-Acetylnaphthalene |

941-98-0 | 98% | 100g |

¥69.00 | 2024-04-24 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0052-25G |

1'-Acetonaphthone |

941-98-0 | >98.0%(GC) | 25g |

¥200.00 | 2024-04-15 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0052-500G |

1'-Acetonaphthone |

941-98-0 | >98.0%(GC) | 500g |

¥1190.00 | 2024-04-15 | |

| City Chemical | A477-100GM |

1'-Acetonaphthone |

941-98-0 | 95% | 100gm |

$24.91 | 2023-09-19 | |

| eNovation Chemicals LLC | D389319-500g |

1-Acetonaphthone |

941-98-0 | 97% | 500g |

$245 | 2024-05-24 | |

| eNovation Chemicals LLC | D584084-1kg |

1'-Acetonaphthone |

941-98-0 | 95% | 1kg |

$518 | 2024-05-24 | |

| Enamine | EN300-19188-0.5g |

1-(naphthalen-1-yl)ethan-1-one |

941-98-0 | 95.0% | 0.5g |

$21.0 | 2025-03-21 | |

| Life Chemicals | F0001-2262-2.5g |

1'-Acetonaphthone |

941-98-0 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A49370-500g |

1-Acetylnaphthalene |

941-98-0 | 97% | 500g |

¥268.0 | 2023-09-08 | |

| Fluorochem | 079037-100g |

1'-Acetonaphthone |

941-98-0 | 97% | 100g |

£31.00 | 2022-03-01 |

1-Acetylnaphthalene Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene , Ruthenium trichloride Solvents: Acetonitrile , Water ; 7 h, rt

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Reagents: Potassium tert-butoxide , Oxygen Catalysts: Tempo , Copper(II) triflate , 5-(2-Pyrrolidinyl)-2H-tetrazole Solvents: Dimethylformamide ; 0.5 h, 25 °C

Referentie

- Heterocycle-substituted tetrazole ligands for copper-catalysed aerobic oxidation of alcohols, Tetrahedron, 2014, 70(52), 9791-9796

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Sulfuric acid , Oxygen Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Methanol , Water ; 20 h, 80 °C

Referentie

- A salen-Co3+ catalyst for the hydration of terminal alkynes and in tandem catalysis with Ru-TsDPEN for the one-pot transformation of alkynes into chiral alcohols, ChemCatChem, 2014, 6(6), 1612-1616

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Methyldicyclohexylamine Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 20 h, 100 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt

Referentie

- Mild and efficient nickel-catalyzed Heck reactions with electron-rich olefins, Journal of the American Chemical Society, 2012, 134(1), 443-452

Synthetic Routes 5

Reactievoorwaarden

1.1 Catalysts: Sodium tungsten oxide (Na2WO4) , Tetrabutylammonium hydrogen sulfate Solvents: tert-Butanol ; rt → 90 °C

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 90 °C; 30 min, 90 °C

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 90 °C; 30 min, 90 °C

Referentie

- A versatile method for the hydrogen peroxide oxidation of alcohols using PTC conditions in tert-butanol, Synlett, 2005, (5), 872-874

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Oxygen Catalysts: Sodium chloride , Molybdate(5-), [μ6-[orthoperiodato(5-)-O,O′:O,O′′′′′:O′,O′′:O′′,O′′′:O′′′,O′′′′:… Solvents: Acetonitrile , Water ; 20 h, 1 atm, 70 °C

Referentie

- Highly practical and efficient preparation of aldehydes and ketones from aerobic oxidation of alcohols with an inorganic-ligand supported iodine catalyst, Chemical Communications (Cambridge, 2018, 54(72), 10164-10167

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Hexadecyltrimethylammonium bromide , 2-Iodobenzenesulfonic acid Solvents: Water ; 2 h, rt

Referentie

- 2-Iodoxybenzenesulfonic acid-catalyzed oxidation of primary and secondary alcohols with oxone in cetyltrimethylammonium bromide micelles at room temperature, Journal of Chemical Research, 2014, 38(7), 427-431

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 4-methylpyridine (1:1… Solvents: Dichloromethane

Referentie

- γ-Picolinium chlorochromate (γ-PCC): a new and efficient reagent for the oxidation of primary and secondary alcohols, Synthetic Communications, 2001, 31(8), 1253-1256

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Hydrogen peroxide Catalysts: Sodium iodide , Iron(III) acetylacetonate Solvents: Ethyl acetate , Water ; 20 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

Referentie

- Environmentally benign deprotection of dithioacetals using 30% hydrogen peroxide catalyzed by Fe(acac)3 and sodium iodide, Tetrahedron Letters, 2013, 54(40), 5477-5480

Synthetic Routes 10

Reactievoorwaarden

1.1 Reagents: Silver acetate Solvents: Dimethylformamide

1.2 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide

1.2 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide

Referentie

- Hofmann rearrangement of α-hydroxyamides, Archives of Pharmacal Research, 1994, 17(6), 490-1

Synthetic Routes 11

Reactievoorwaarden

1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ; 5 min, 20 - 25 °C

Referentie

- Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamide, Tetrahedron Letters, 2021, 73,

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) , Oxygen Solvents: Acetonitrile ; 12 h, 1 atm, rt

Referentie

- Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor, World Intellectual Property Organization, , ,

Synthetic Routes 13

Reactievoorwaarden

1.1 Catalysts: Ethyl 2-mercaptopropionate , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Ethyl acetate ; 3 h, rt

Referentie

- Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form Carbonyls, Organic Letters, 2023, 25(29), 5486-5491

Synthetic Routes 14

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, rt

Referentie

- Ionic liquid-promoted regioselective catalysis by palladium, Proceedings - Electrochemical Society, 2006, 2004, 2004-24

Synthetic Routes 15

Reactievoorwaarden

1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene , Ruthenium trichloride Solvents: Acetonitrile , Water ; 7 h, rt

Referentie

- Iodine(V)/Ruthenium(III)-Cocatalyzed Oxidations: A Highly Efficient Tandem Catalytic System for the Oxidation of Alcohols and Hydrocarbons with Oxone, Chemistry - A European Journal, 2009, 15(42), 11091-11094

Synthetic Routes 16

Synthetic Routes 17

Reactievoorwaarden

1.1 Reagents: Hydrogen peroxide Catalysts: 2-[[[3-(Trihydroxysilyl)propyl]amino]seleno]benzoyl chloride (silica-supported) Solvents: Tetrahydrofuran , Water ; rt; 20 h, 55 °C

1.2 Catalysts: Platinum

1.3 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water

1.2 Catalysts: Platinum

1.3 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water

Referentie

- Hydroperoxide oxidation of different organic compounds catalyzed by silica-supported selenenamide, Polish Journal of Chemistry, 2006, 80(3), 417-428

Synthetic Routes 18

Reactievoorwaarden

1.1 Reagents: Triethylamine Catalysts: Lead diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Dimethylformamide

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referentie

- Ligand-controlled α-regioselectivity in palladium-catalyzed arylation of butyl vinyl ether, Journal of Organic Chemistry, 1990, 55(11), 3654-5

Synthetic Routes 19

Synthetic Routes 20

Reactievoorwaarden

1.1 Reagents: Oxygen Catalysts: Palladium diacetate , 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine Solvents: Trifluoromethanesulfonic acid , Water ; 5 h, 60 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referentie

- Palladium catalyzed decarboxylative acylation of arylboronic acid with ethyl cyanoacetate as a new acylating agent: synthesis of alkyl aryl ketones, New Journal of Chemistry, 2015, 39(11), 8763-8770

1-Acetylnaphthalene Raw materials

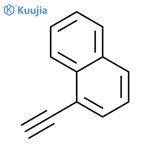

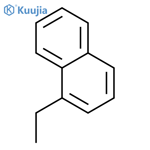

- 1-Ethynylnaphthalene

- 1-Ethylnaphthalene

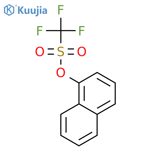

- 1-NAPHTHYL TRIFLATE

- Naphthalene, 1-(1-butoxyethenyl)-

- Methyllithium (1.6M in Diethyl Ether)

- Benzenesulfonic acid, 4-methyl-, [1-(1-naphthalenyl)ethylidene]hydrazide

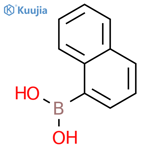

- 1-Naphthylboronic acid

- ethyl 2-cyanoacetate

- α-Hydroxy-α-methyl-1-naphthaleneacetamide

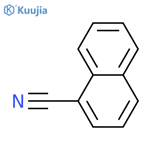

- 1-Cyanonaphthalene

- 1-(1-Naphthyl)ethanol

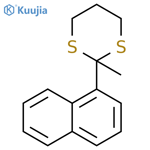

- 1,3-Dithiane, 2-methyl-2-(1-naphthalenyl)-

1-Acetylnaphthalene Preparation Products

1-Acetylnaphthalene Leveranciers

Jiangsu Xinsu New Materials Co., Ltd

Goudlid

(CAS:941-98-0)

Ordernummer:SFD390

Voorraadstatus:in Stock

Hoeveelheid:25KG,200KG,1000KG

Zuiverheid:99%

Prijsinformatie laatst bijgewerkt:Wednesday, 11 December 2024 17:01

Prijs ($):

Jiangsu Xinsu New Materials Co., Ltd

Goudlid

(CAS:941-98-0)

Ordernummer:SDF386

Voorraadstatus:in Stock

Hoeveelheid:25KG,200KG,1000KG

Zuiverheid:99%

Prijsinformatie laatst bijgewerkt:Wednesday, 27 November 2024 14:57

Prijs ($):

1-Acetylnaphthalene Gerelateerde literatuur

-

1. Concise synthesis of ketoallyl sulfones through an iron-catalyzed sequential four-component assemblyFuhong Xiao,Chao Liu,Dahan Wang,Huawen Huang,Guo-Jun Deng Green Chem. 2018 20 973

-

Atul Goel,Gaurav Taneja,Ashutosh Raghuvanshi,Ruchir Kant,Prakas R. Maulik Org. Biomol. Chem. 2013 11 5239

-

Robert Bujok,Marcin Wiszniewski,Piotr Cmoch,Zbigniew Wróbel New J. Chem. 2018 42 3260

-

Md. Bakibillah,Sahin Reja,Kaushik Sarkar,Deboshmita Mukherjee,Rajesh Kumar Das New J. Chem. 2023 47 13655

-

Fuling Liu,Yuwen Xu,Lianming Zhao,Liangliang Zhang,Wenyue Guo,Rongming Wang,Daofeng Sun J. Mater. Chem. A 2015 3 21545

941-98-0 (1-Acetylnaphthalene) Gerelateerde producten

- 93-08-3(2'-Acetonaphthone)

- 644-13-3(2-Naphthyl phenyl ketone)

- 784-04-3(1-(anthracen-9-yl)ethan-1-one)

- 10210-32-9(2-Acetylanthracene)

- 28418-86-2(1-(1-Methylnaphthalen-4-yl)ethanone)

- 5960-69-0(2-Acetylphenanthrene)

- 3264-21-9(1-Acetylpyrene)

- 2039-76-1(3-Acetylphenanthrene)

- 24875-94-3(1-(6-methylnaphthalen-2-yl)ethanone)

- 642-29-5(1-Benzoylnaphthalene)

Aanbevolen leveranciers

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:941-98-0)1'-Acetylnaphthalene

Zuiverheid:98%

Hoeveelheid:Company Customization

Prijs ($):Onderzoek

Suzhou Senfeida Chemical Co., Ltd

(CAS:941-98-0)1'-Acetonaphthone

Zuiverheid:99.9%

Hoeveelheid:200kg

Prijs ($):Onderzoek